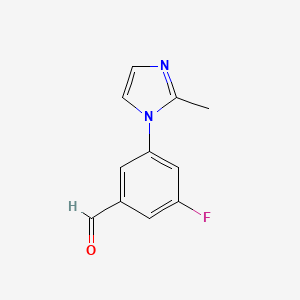

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-fluoro-5-(2-methylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-8-13-2-3-14(8)11-5-9(7-15)4-10(12)6-11/h2-7H,1H3 |

InChI Key |

QEKXVYDHVCUMOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CC(=C2)C=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Safety and handling of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Technical Whitepaper: Operational Safety and Stability Protocols for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Executive Summary & Chemical Identity

This technical guide defines the handling, storage, and safety protocols for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde . As a bifunctional pharmacophore combining a reactive formyl group with a basic imidazole motif, this compound presents unique stability challenges—specifically oxidative degradation and hygroscopicity—that require rigorous environmental control.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Physicochemical Profile

Note: Data derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated heteroaryl aldehydes.

| Property | Specification / Estimate |

| Chemical Structure | Benzene core substituted at 1-(CHO), 3-(F), 5-(2-methylimidazole) |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Predicted LogP | ~1.5 – 1.9 (Lipophilic, membrane permeable) |

| pKa (Imidazole N) | ~7.0 – 7.4 (Basic nitrogen susceptible to acid protonation) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3] |

Hazard Identification & Toxicology (SAR Analysis)

In the absence of compound-specific toxicological data, safety protocols must be established based on the Functional Group Hazard Analysis (FGHA) of the constituent moieties: the fluorobenzaldehyde core and the alkyl-imidazole substituent.

GHS Classification (Projected)

-

H317: May cause an allergic skin reaction (Imidazole derivatives are known sensitizers).

Mechanistic Hazards

-

Aldehyde Reactivity: The formyl group is highly susceptible to autoxidation upon exposure to atmospheric oxygen, converting the aldehyde into the corresponding 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzoic acid . This impurity disrupts stoichiometry in downstream reductive aminations.

-

Imidazole Basicity: The 2-methylimidazole moiety acts as a Lewis base. It will readily form salts with acidic vapors (HCl, TFA) in the laboratory atmosphere, altering the compound's solubility and melting point.

-

Fluorine Permeation: The fluorine substituent increases lipophilicity compared to non-halogenated analogs, potentially enhancing dermal absorption rates.

Storage Engineering & Stability Logic

The primary degradation pathway is the radical-chain autoxidation of the aldehyde. The following logic gate describes the environmental control required to maintain purity >98%.

Stability & Degradation Pathway Diagram

Caption: Figure 1.[6] Environmental degradation pathways showing autoxidation to carboxylic acid and hydration, mitigated by inert storage.

Storage Protocol

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate at 2°C – 8°C. For long-term storage (>3 months), store at -20°C.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Operational Handling & Synthesis Protocols

Personal Protective Equipment (PPE) Matrix

Due to the enhanced lipophilicity (Fluorine effect), standard latex gloves are insufficient .

-

Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (minimum 5 mil) or Neoprene.

-

Respiratory: Handling of dry powder requires a localized exhaust hood. If manipulating >5g outside a hood, use an N95 or P100 particulate respirator.

Synthesis Workflow: Reductive Amination

This compound is frequently used as an intermediate to attach the imidazole-phenyl motif to amines. The following protocol ensures the aldehyde remains intact until reaction.

Step-by-Step Protocol:

-

Reagent Prep: Remove the aldehyde from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold solid.

-

Solvent Selection: Use anhydrous Dichloroethane (DCE) or Methanol (MeOH).

-

Activation:

-

Dissolve the amine (1.0 eq) and the Aldehyde (1.05 eq) in DCE.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Critical Control Point: Do not add acid catalyst (acetic acid) immediately if the amine is highly basic; the imidazole moiety may buffer the system. Monitor pH.

-

-

Quenching: Quench with saturated NaHCO₃ to neutralize the imidazole salt and ensure the product partitions into the organic phase.

Synthesis Diagram: C-N Coupling Logic

If synthesizing the core aldehyde itself (e.g., via Ullmann coupling), follow this workflow:

Caption: Figure 2. Synthesis logic for the core scaffold via Copper-catalyzed C-N coupling.

Emergency Response & Waste Management

Spillage

-

Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels or use a HEPA-filter vacuum.

-

Decontamination: Clean surface with 10% ethanol followed by soapy water. The ethanol helps solubilize the lipophilic organic residue.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[5] The imidazole ring is basic; immediate dilution is critical to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[4][5][7] Do not use solvent (acetone/ethanol) on skin, as this may drive the fluorinated compound deeper into the dermis.

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do not mix with acidic waste streams (exothermic salt formation) or strong oxidizers.

-

Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and NOx gases.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Imidazole and Fluorobenzaldehyde derivatives. Retrieved from [Link]

- Li, J.J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Ullmann Coupling mechanisms).

Sources

Methodological & Application

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a pharmaceutical intermediate

Part 1: Executive Summary & Strategic Value

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a high-value "privileged scaffold" in medicinal chemistry.[1] It combines three critical pharmacophoric elements into a single building block:

-

The Benzaldehyde Core: A versatile electrophile ready for reductive amination, Knoevenagel condensation, or oxidation to benzoic acid derivatives.

-

The Fluorine Substituent (C3): Enhances metabolic stability by blocking the metabolically vulnerable phenyl ring positions and modulating the pKa of the neighboring aldehyde.[1]

-

The 2-Methylimidazole Moiety (C5): A critical "warhead."[1] The imidazole nitrogen acts as a ligand for heme-iron (in CYP enzymes) or a hydrogen bond acceptor (in Kinases).[1] Crucially, the 2-methyl group introduces steric bulk that improves selectivity, often reducing inhibition of off-target hepatic CYPs (like CYP3A4) compared to non-substituted imidazoles.[1]

Primary Applications:

-

CYP17A1 Inhibitors: Synthesis of androgen biosynthesis inhibitors for prostate cancer (analogous to Orteronel/Seviteronel).[1]

-

Kinase Inhibitors: Construction of Type II kinase inhibitors (e.g., RAF/MEK or BCR-ABL pathways) where the imidazole interacts with the hinge region or the DFG-out pocket.[1]

-

Heme-Oxygenase Inhibitors: Targeting metalloproteins.[1]

Part 2: Quality Control & Characterization Protocol

Before introducing this intermediate into a GMP workflow, its purity and identity must be rigorously validated. The imidazole ring makes this compound basic and polar, requiring specific HPLC conditions to avoid peak tailing.

Protocol QC-01: Reverse-Phase HPLC Purity Analysis

-

Objective: Quantify purity and detect des-fluoro or regioisomeric impurities.

-

Expert Insight: Standard acidic mobile phases (0.1% TFA) can cause peak broadening due to the interaction with the basic imidazole.[1] We recommend a high-pH buffer or an end-capped column resistant to basic conditions.[1]

Instrument Parameters:

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 8.5 adjusted with NH₄OH) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic) and 220 nm (amide/imidazole) |

| Temperature | 30°C |

| Injection Vol | 5 µL |

Gradient Profile:

| Time (min) | % Mobile Phase B |

| 0.0 | 5% |

| 15.0 | 90% |

| 20.0 | 90% |

| 20.1 | 5% |

| 25.0 | 5% (Re-equilibration) |

Acceptance Criteria:

-

Key Impurity: 3-Fluoro-5-bromobenzaldehyde (starting material) must be < 0.1%.[1]

-

Retention Time: Expect the product to elute between 8–12 minutes depending on dead volume.[1]

Part 3: Synthetic Application Protocols

This section details the conversion of the intermediate into a bioactive pharmacophore via Reductive Amination . This is the most common reaction applied to this aldehyde to link it to a secondary amine scaffold.[1]

Protocol SYN-04: Reductive Amination with STAB (Sodium Triacetoxyborohydride)

Rationale: Using Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride avoids toxic cyanide byproducts and allows for a "one-pot" reaction where the imine is formed and reduced selectively in the presence of the imidazole.[1]

Reagents:

-

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq)[1]

-

Target Amine (e.g., Piperazine derivative) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a flame-dried reaction flask with the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (0.1 M concentration).

-

Add catalytic AcOH.[1]

-

Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

-

Checkpoint: Monitor by TLC or LCMS.[1] The aldehyde peak should disappear, replaced by the imine mass [M+H]+.[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (1.5 eq) portion-wise over 10 minutes. (Caution: Mild gas evolution).[1]

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

-

Purification:

Part 4: Structural Logic & Pathway Visualization

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, specifically for a CYP17A1 inhibitor workflow.

Caption: Synthetic workflow illustrating the conversion of the precursor to the topic intermediate, and its divergence into two major pharmaceutical classes. The "Mechanism" note highlights the role of the 2-methyl group in selectivity.

Part 5: Handling & Stability (Safety Data)

-

Hygroscopicity: Imidazole derivatives are often hygroscopic.[1] Store under Nitrogen at 2–8°C.

-

Oxidation Sensitivity: As an aldehyde, it is susceptible to air oxidation to the corresponding benzoic acid.

-

Self-Validation: If the solid turns from off-white to yellow/brown, check the Proton NMR for a carboxylic acid peak (broad singlet > 11 ppm).[1]

-

-

Solubility: Soluble in DCM, DMSO, Methanol. Sparingly soluble in water/hexane.[1]

References

-

Synthesis of Imidazole-Benzaldehydes via Ullmann Coupling

-

Pharmacological Relevance of 2-Methylimidazole in CYP Inhibition

-

Reductive Amination Protocols for Heterocyclic Aldehydes

Sources

Application and Protocol Guide: The Role of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in the design of therapeutic agents.[1] Imidazole-containing compounds have found applications as antifungal, anticancer, anti-inflammatory, and antiviral agents, highlighting the broad therapeutic potential of this heterocyclic motif.[1][3] The specific compound, 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, represents a key starting material or fragment for the synthesis of novel drug candidates, particularly in the realm of antifungal discovery.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis via CYP51 Inhibition

A primary and well-validated target for imidazole-based antifungal agents is the enzyme Sterol 14α-demethylase (CYP51).[4][5] This cytochrome P450 enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] By inhibiting CYP51, these drugs disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.[4][5] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[7] The development of resistance to existing azole antifungals necessitates the design of new inhibitors with improved potency and selectivity.[8][9][10]

The following diagram illustrates the central role of CYP51 in the fungal ergosterol biosynthesis pathway and its inhibition by azole antifungals.

Caption: Inhibition of CYP51 by azole antifungals blocks the ergosterol biosynthesis pathway.

Application in Drug Design: Leveraging the 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Scaffold

The title compound serves as a valuable building block for creating a library of potential CYP51 inhibitors. The benzaldehyde functional group is particularly useful for derivatization through various chemical reactions, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the exploration of the chemical space around the core scaffold. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Protocol 1: Synthesis of a Candidate CYP51 Inhibitor via Reductive Amination

This protocol outlines a general procedure for synthesizing a derivative of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde using reductive amination.

Materials:

-

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

-

A primary or secondary amine of interest

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde in the chosen solvent (DCE or THF).

-

Amine Addition: Add 1.1 equivalents of the desired amine to the solution.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reducing Agent Addition: Carefully add 1.5 equivalents of sodium triacetoxyborohydride in portions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

The following diagram illustrates the experimental workflow for the synthesis and initial screening of novel CYP51 inhibitors.

Caption: Logical relationship for SAR exploration.

Conclusion

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a promising starting point for the development of novel antifungal agents targeting CYP51. The protocols and strategies outlined in this guide provide a framework for the synthesis, screening, and optimization of new drug candidates based on this versatile scaffold. By systematically exploring the structure-activity relationships, researchers can design next-generation azole antifungals with improved efficacy and a reduced propensity for resistance.

References

-

Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

-

Design and optimization of highly-selective fungal CYP51 inhibitors. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Structure Based Design of CYP51 Inhibitors. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Targeting CYP51 for drug design by the contributions of molecular modeling. (2017). PubMed. Retrieved February 13, 2026, from [Link]

-

Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]

-

In silico Discovery of a New Potent Inhibitor for Sterol 14- alpha Demethylase as a Promising Antifungal Drug against Aspergillus fumigatus Infection. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Design and synthesis of novel CYP51 inhibitors. (2024). Cardiff University. Retrieved February 13, 2026, from [Link]

-

Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. (2021). MDPI. Retrieved February 13, 2026, from [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved February 13, 2026, from [Link]

-

synthesized 2-arylbenzimidazole derivatives. (2025). RSC Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

-

Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025). PubMed. Retrieved February 13, 2026, from [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-d[5][8]ioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). PubMed. Retrieved February 13, 2026, from [Link]

-

Design and Synthesis of (3′-Benzyloxy). (2025). Asian Publication Corporation. Retrieved February 13, 2026, from [Link]

-

Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. Retrieved February 13, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Retrieved February 13, 2026, from [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. Retrieved February 13, 2026, from [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Springer. Retrieved February 13, 2026, from [Link]

-

3-fluoro-4-(4-methyl-1h-imidazol-1-yl)benzaldehyde. (n.d.). ChemUniverse. Retrieved February 13, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). AWS. Retrieved February 13, 2026, from [Link]

-

[18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl). (2010). NCBI. Retrieved February 13, 2026, from [Link]

-

ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Discovery of a Potent and Selective FLT3 Inhibitor (Z)‑N‑(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl‑1H‑pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. (2021). ACS Figshare. Retrieved February 13, 2026, from [Link]

-

3-Fluoro-5-methylbenzaldehyde | C8H7FO | CID 2778450. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

- Imidazole compounds for the treatment of neurodegenerative disorders. (n.d.). Google Patents.

Sources

- 1. longdom.org [longdom.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel CYP51 inhibitors -ORCA [orca.cardiff.ac.uk]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Investigating the Biological Activity of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2][3] The unique electronic characteristics of the imidazole nucleus, including its electron-rich nature and ability to participate in hydrogen bonding and electrostatic interactions, allow for effective binding to diverse biological targets.[4][5] The incorporation of a fluorine atom and a methyl-imidazole moiety onto a benzaldehyde scaffold, as in the case of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, presents a compelling strategy for the development of novel therapeutic agents. Fluorine substitution is a well-established method in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[6][7]

These application notes provide a comprehensive guide for the initial biological evaluation of novel derivatives of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to screen for potential anticancer, antimicrobial, and enzyme inhibitory activities. As a Senior Application Scientist, the rationale behind key experimental choices is elucidated to ensure both technical accuracy and practical, field-proven insights.

Part 1: Preliminary Characterization and Synthesis

While the synthesis of the parent compound, 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from related literature. A common approach involves the nucleophilic aromatic substitution reaction between a suitably activated fluorinated benzaldehyde derivative and 2-methylimidazole. For instance, a process could involve reacting a compound like 3-bromo-5-fluorobenzaldehyde with 2-methylimidazole in the presence of a base and a copper catalyst, similar to the synthesis of other aryl-imidazoles.[8] Alternatively, a multi-step synthesis starting from precursors like 3-fluoro-5-nitrobenzaldehyde could be envisioned.

Prior to biological evaluation, it is imperative to fully characterize the synthesized derivatives using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm their identity, purity, and structural integrity.

Part 2: Protocols for Biological Evaluation

The following protocols are designed as a starting point for investigating the biological potential of novel 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

-

Incubation:

-

Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Data Presentation:

Table 1: Illustrative Anticancer Activity of Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Derivative 4f | A549 (Lung) | 7.5[5] |

| Derivative 4f | HeLa (Cervical) | 9.3[5] |

| Derivative 4f | MCF-7 (Breast) | 8.9[5] |

| BZML (13) | SW480 (Colorectal) | 0.02742[1] |

| BZML (13) | HCT116 (Colorectal) | 0.02312[1] |

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

A colorimetric or fluorescent probe for detecting prostaglandin G₂ (PGG₂) or subsequent products.

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure (using a commercial colorimetric kit):

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to the wells of a 96-well plate.

-

Add 10 µL of the test compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate at 37°C for 2 minutes.

-

Add 50 µL of a saturated stannous chloride solution to stop the reaction and reduce the product to a stable form.

-

Add 100 µL of a colorimetric substrate that reacts with the product to generate a colored compound.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Part 3: Potential Mechanisms of Action

Based on the extensive literature on imidazole derivatives, the potential biological activities of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives could be mediated through various mechanisms:

-

Anticancer Mechanisms:

-

Induction of Apoptosis and Cell-Cycle Arrest: Imidazole derivatives can trigger programmed cell death and halt cell proliferation by modulating the expression of pro- and anti-apoptotic proteins and arresting the cell cycle at different phases. [10] * Enzyme and Kinase Inhibition: These compounds can act as potent inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for cancer cell signaling and growth. [10][11]They can also inhibit DNA-associated enzymes like topoisomerases. [10] * Disruption of Microtubule Dynamics: Some imidazole derivatives can inhibit tubulin polymerization, leading to mitotic arrest. [10]

-

-

Antimicrobial Mechanisms:

-

Disruption of Cell Membrane Integrity: Imidazole derivatives can insert into microbial cell membranes, causing leakage of essential cellular components. [2] * Inhibition of Ergosterol Biosynthesis: In fungi, they can inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. [2] * Interference with DNA Replication and Cell Wall Synthesis: Some derivatives can interfere with bacterial DNA replication and cell wall synthesis. [12] Signaling Pathway Visualization:

-

Caption: Potential inhibition of receptor tyrosine kinase signaling pathways by imidazole derivatives.

Conclusion and Future Perspectives

The protocols and information provided in these application notes serve as a foundational guide for the biological evaluation of novel 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives. The versatile nature of the imidazole scaffold suggests that these compounds could exhibit a wide range of biological activities. [1][2]Further investigations, including structure-activity relationship (SAR) studies, in vivo efficacy studies in animal models, and detailed mechanistic studies, will be crucial for the development of promising lead compounds into potential therapeutic agents.

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Books.

- Al-Ghamdi, S., Alfaifi, M. Y., Al-Hokbany, N., Alsaidan, M., & Al-Zahrani, F. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. (n.d.).

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.).

- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.).

- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES - International Journal of Education and Science Research Review. (n.d.).

- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (2026, February 14).

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. (n.d.).

- Sharma, P., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 3(5), 1-8.

- Al-Ghamdi, S., Alfaifi, M. Y., Al-Hokbany, N., Alsaidan, M., & Al-Zahrani, F. M. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.

- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors - Benchchem. (n.d.).

- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025, August 5). ResearchGate.

- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds - ACG Publications. (2021, June 8).

- Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde - PrepChem.com. (n.d.).

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. prepchem.com [prepchem.com]

- 9. ijesrr.org [ijesrr.org]

- 10. ijsred.com [ijsred.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Executive Summary

You are likely synthesizing 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a pharmacophore fragment for kinase inhibitors or receptor antagonists.[1][2] This molecule presents a classic "synthetic conflict":

-

Electronic Deactivation: The electron-poor aryl ring (due to Fluorine and Formyl groups) actually helps oxidative addition in metal catalysis but makes the ring sensitive to side reactions.

-

Steric Hindrance: The 2-methyl group on the imidazole creates significant steric clash near the nucleophilic nitrogen, drastically reducing the rate of coupling compared to unsubstituted imidazole.

-

Chemo-stability: The aldehyde functionality is labile under the strong basic conditions typically required for azole coupling (risk of Cannizzaro disproportionation or aldol condensation).

This guide prioritizes the Copper-Catalyzed (Ullmann-type) Coupling as the most robust, scalable route, with a fallback to Palladium-catalyzed (Buchwald-Hartwig) methods for difficult cases.[1][2]

Module 1: The Reaction Protocol (Primary Route)

User Question: "I am using standard Ullmann conditions (CuI,

Diagnosis: The 2-methyl substituent on the imidazole hinders the formation of the active Cu(I)-amido complex.[1] Furthermore, standard ligands (like phenanthroline) may not create a spacious enough pocket for this specific substrate.

Optimized Protocol: The "Ligand-Accelerated" Ullmann

Do not rely on "ligand-free" conditions for 2-methylimidazole.[1][2] You must use a bidentate ligand to stabilize the Cu-intermediate and lower the activation energy.

Recommended System:

-

Substrates: 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) + 2-Methylimidazole (1.2 equiv).[1][2]

-

Catalyst: CuI (10 mol%).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) OR 8-Hydroxyquinoline.[1][2]

-

Base:

(2.0 equiv). Crucial: Avoid alkoxide bases like NaOtBu to protect the aldehyde. -

Solvent: DMSO or DMF (Anhydrous).

-

Temp: 110 °C.

Why this works:

-

DMEDA forms a flexible chelate with Copper, accommodating the steric bulk of the 2-methyl group better than rigid phenanthrolines.

-

Cesium Carbonate (

) has higher solubility in organic solvents (the "Cesium Effect"), promoting the deprotonation of the imidazole without destroying the aldehyde.

Troubleshooting Logic Flow

Module 2: Functional Group Compatibility (The Aldehyde)

User Question: "I see the product peak on LCMS, but I also see a +16 mass peak and dimerization. My aldehyde is disappearing."

Diagnosis:

-

Oxidation (+16): In the presence of Copper and trace air, the benzaldehyde is oxidizing to the benzoic acid.

-

Cannizzaro: Strong bases and heat can cause the aldehyde to disproportionate into the alcohol and acid.

The Fix: The "Acetel Shim" Strategy If direct coupling fails to preserve the aldehyde, you must protect it in situ or pre-reaction.

-

Pre-reaction: Convert 3-bromo-5-fluorobenzaldehyde to its cyclic acetal using ethylene glycol and pTSA (Dean-Stark).[1][2]

-

Coupling: Run the Cu-catalyzed coupling on the acetal. The acetal is stable to base (

) and nucleophiles. -

Deprotection: Treat with dilute HCl/THF during the workup to restore the aldehyde.

Note: This adds two steps but guarantees aldehyde survival.

Module 3: Purification & Isolation

User Question: "My product streaks on the silica column, and I'm losing yield during chromatography."

Diagnosis: The imidazole ring is basic (

Optimized Isolation Protocol

Do not rely solely on chromatography.[1] Use the Acid-Base Extraction Switch to purify the product based on its chemical properties.[1]

Step-by-Step Protocol:

-

Quench: Dilute reaction mixture with EtOAc and water.

-

Phase Separation: Wash organic layer with water (remove DMF/DMSO) and brine.

-

Acid Extraction (The Critical Step):

-

Extract the organic layer with 1.0 M HCl (aq) .

-

Chemistry: The imidazole nitrogen protonates (becomes water-soluble).[1] The unreacted aldehyde/bromide (neutral) stays in the EtOAc.

-

-

Wash: Wash the aqueous acidic layer with fresh EtOAc to remove non-basic impurities.

-

Basify: Slowly add saturated

or NaOH to the aqueous layer until pH > 9. Product precipitates or oils out. -

Re-extract: Extract the now-cloudy aqueous layer with DCM or EtOAc.[1]

-

Dry & Concentrate: Dry over

.

Quantitative Comparison of Methods:

| Method | Purity | Yield Recovery | Solvent Usage | Notes |

| Standard Silica | 85-90% | 50-60% | High | Significant loss due to streaking.[1][2] |

| TEA-Doped Silica | 95% | 75-80% | High | Add 1% Triethylamine to eluent.[1][2] |

| Acid/Base Extraction | >98% | 85-90% | Low | Recommended. Scalable and removes non-basic byproducts.[1][2] |

Module 4: Advanced Alternative (Palladium)

User Question: "The Copper method is too slow. I need a faster reaction."

The "High-Performance" Route: Buchwald-Hartwig If you have the budget, Palladium is superior for sterically hindered imidazoles.[1][2]

-

Catalyst:

(1-2 mol%).[1][2] -

Ligand: tBuXPhos or Me4tBuXPhos (Ligand:Pd 2:1).

-

Base:

(mild base, aldehyde compatible). -

Solvent: 1,4-Dioxane, 100 °C.

References & Authority

-

General Mechanism of Ullmann Coupling:

-

Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton Transactions, 2010.

-

-

Ligand Acceleration (DMEDA):

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L.[2] "A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles." Journal of the American Chemical Society, 2001.

-

-

Steric Hindrance in Imidazoles:

-

Purification of Basic Heterocycles:

-

"Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann.[1] (Standard reference for acid-base workups).

-

Disclaimer

This guide assumes standard laboratory safety protocols (fume hood, PPE). The synthesis involves high temperatures and transition metals. Always consult MSDS for 3-bromo-5-fluorobenzaldehyde and 2-methylimidazole before handling.[1][2]

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the N-arylation of 2-methylimidazole with 3,5-difluorobenzaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to navigate the common challenges of this synthesis, ensuring efficiency, purity, and reproducibility.

The primary transformation involves a nucleophilic aromatic substitution (SNAr), where the nitrogen of 2-methylimidazole displaces a fluorine atom on the benzaldehyde ring. While seemingly straightforward, this reaction is sensitive to conditions that can lead to side reactions and purification difficulties. This guide is structured to address these specific issues directly.

Part 1: Troubleshooting Guide

This section addresses the most common problems observed during the synthesis in a direct question-and-answer format, focusing on causality and actionable solutions.

Question 1: My reaction shows low or no conversion of the 3,5-difluorobenzaldehyde starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from either insufficient reaction conditions for the SNAr pathway or, if using a catalytic approach, issues with the catalyst's activity.

-

Probable Cause A: Insufficient Reaction Energetics (SNAr Pathway) The Carbon-Fluorine bond is strong, and while the aldehyde group is electron-withdrawing, significant thermal energy is often required to drive the reaction. The SNAr mechanism proceeds via a high-energy intermediate known as a Meisenheimer complex, and its formation is the rate-determining step.[1][2][3]

-

Solution 1: Increase Temperature. Gradually increase the reaction temperature in 10-15 °C increments. A typical range for this SNAr reaction is 120-150 °C.

-

Solution 2: Change Solvent. The reaction requires a polar, aprotic solvent to stabilize the charged Meisenheimer complex. If you are using a solvent like toluene or THF, switch to a higher-boiling polar aprotic solvent such as DMSO or DMF.[4][5]

-

Solution 3: Use a More Effective Base. The base deprotonates the imidazole, increasing its nucleophilicity. While a mild base like K₂CO₃ can work, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often more effective at promoting the reaction without interfering with the aldehyde.[6]

-

-

Probable Cause B: Catalyst Inhibition (Palladium- or Copper-Catalyzed Pathways) If you are attempting a transition-metal-catalyzed approach (e.g., Buchwald-Hartwig or Ullmann coupling), the imidazole starting material itself can be problematic. Imidazoles are known to be excellent ligands for transition metals and can bind to the catalytic center, preventing the formation of the active catalyst.[7][8]

-

Solution (for Palladium): Pre-activate the Catalyst. Before adding the 2-methylimidazole, pre-mix and heat your palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos) in the solvent for a short period (5-10 minutes at ~100 °C). This allows the active Pd(0)-ligand complex to form without inhibition. Once formed, this complex is less susceptible to displacement by the imidazole.[7][8]

-

Solution (for Copper): Ensure High Purity. Copper-catalyzed Ullmann reactions can be sensitive to impurities.[9] Ensure you are using high-purity 2-methylimidazole and that your solvents are anhydrous and degassed to prevent catalyst deactivation.

-

Question 2: I'm observing a significant amount of a di-substituted byproduct, 1,3-bis(2-methyl-1H-imidazol-1-yl)benzaldehyde, in my final product mixture. How can I prevent this?

Answer: The formation of the di-substituted product occurs when a second molecule of 2-methylimidazole displaces the remaining fluorine atom on your desired product.

-

Probable Cause: Excess Nucleophile and/or Harsh Conditions. This side reaction is favored by using a large excess of 2-methylimidazole and/or overly harsh conditions (prolonged reaction times at high temperatures). While the first imidazole substituent is generally considered electron-donating and thus deactivating towards further nucleophilic attack, this deactivation can be overcome under forcing conditions.

-

Solution 1: Control Stoichiometry. Reduce the amount of 2-methylimidazole used. Start with a slight excess (e.g., 1.1 equivalents) relative to the 3,5-difluorobenzaldehyde.

-

Solution 2: Monitor the Reaction Closely. Use TLC or LC-MS to track the consumption of the starting material. As soon as the 3,5-difluorobenzaldehyde is consumed, work up the reaction. Over-running the reaction will invariably lead to an increase in the di-substituted impurity.

-

Solution 3: Lower the Temperature. If di-substitution is still a problem, reduce the reaction temperature by 10-20 °C. This will slow down both the desired reaction and the side reaction, but it will disproportionately affect the higher-activation-energy di-substitution.

-

Question 3: My product purification is difficult. The compound streaks badly on my silica gel column, and I can't get rid of the high-boiling solvent.

Answer: These are two distinct but common purification challenges for this class of compounds.

-

Problem A: Streaking on Silica Gel Column

-

Cause: The imidazole ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[10] This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.

-

Solution: Neutralize the Stationary Phase. Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the eluent will mask the acidic sites on the silica, leading to sharp, well-defined peaks.

-

-

Problem B: Removing High-Boiling Solvents (DMF/DMSO)

-

Cause: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) have low vapor pressures and are difficult to remove completely on a rotary evaporator.

-

Solution 1: Aqueous Workup. After the reaction is complete, cool the mixture and pour it into a separatory funnel with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Since DMF and DMSO are water-soluble, they will preferentially partition into the aqueous layer. Wash the organic layer multiple times (3-5 times) with water, followed by a final wash with brine to break any emulsions and remove residual water.

-

Solution 2: Azeotropic Removal. For small amounts of residual solvent on a lab scale, after the initial concentration, add a lower-boiling solvent like toluene or heptane and re-concentrate under vacuum. This process can be repeated 2-3 times to azeotropically remove the last traces of the high-boiling solvent.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally best for this molecule: direct SNAr, Ullmann (copper-catalyzed), or Buchwald-Hartwig (palladium-catalyzed)? The optimal route depends on your specific needs regarding scale, cost, and available resources.

| Route | Pros | Cons | Best For |

| Direct SNAr | Simple, inexpensive (no metal catalyst), easy setup. | Often requires high temperatures and long reaction times; may have lower yield. | Large-scale synthesis where cost is a primary driver and conditions can be robustly controlled. |

| Ullmann (Cu) | Relatively low cost, good reactivity, milder conditions than SNAr with modern ligands.[6][9][11] | Can require specific ligands; catalyst can be sensitive to impurities. | A good balance of cost and performance for lab-scale to pilot-scale synthesis. |

| Buchwald-Hartwig (Pd) | Generally highest yields, broadest functional group tolerance, mildest conditions.[12][13] | High cost of palladium and ligands; susceptible to catalyst inhibition by imidazole.[7][8] | Small-scale synthesis, medicinal chemistry, and when maximizing yield is critical. |

Q2: What is a reliable starting point for reaction conditions for the direct SNAr synthesis? A robust starting point is as follows:

-

Reactants: 1.0 eq. 3,5-difluorobenzaldehyde, 1.2 eq. 2-methylimidazole.

-

Base: 2.0 eq. Cs₂CO₃ or K₂CO₃.

-

Solvent: Anhydrous DMSO or DMF (approx. 0.5 M concentration).

-

Temperature: 130 °C.

-

Atmosphere: Inert (Nitrogen or Argon).

-

Monitoring: TLC or LC-MS every 2-4 hours.

Q3: How can I confirm the identity and purity of my final product? Standard analytical techniques are sufficient. ¹H NMR is highly diagnostic: you should see the disappearance of one of the C-F couplings and characteristic shifts for the imidazole and benzaldehyde protons. ¹³C NMR and ¹⁹F NMR will also confirm the mono-substitution. Purity should be assessed by HPLC or LC-MS.

Q4: What specific safety precautions should be taken?

-

Solvents: DMF and DMSO can be absorbed through the skin and may carry dissolved chemicals with them. Always wear appropriate gloves (nitrile gloves are often insufficient for prolonged exposure; check a glove compatibility chart).

-

Bases: Solid K₂CO₃ and Cs₂CO₃ are irritants. Handle them in a fume hood and avoid creating dust.

-

High Temperatures: Reactions are often run at high temperatures. Use an oil bath with a temperature controller and ensure glassware is free of defects.

-

General: Always perform the reaction in a well-ventilated chemical fume hood and wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

Part 3: Visualizations & Workflows

Visual aids can simplify complex decision-making and mechanistic understanding.

Experimental Workflow

Caption: General experimental workflow for the SNAr synthesis.

Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

References

-

Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(31), 8031-8049. [Link]

-

Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

-

Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(5). [Link]

-

Zhang, H., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Journal of Chemical and Pharmaceutical Research, 5(9), 1-5. [Link]

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Giedrius, S., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076-18087. [Link]

-

Csenki, Z., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1016–1023. [Link]

-

Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. iscnagpur.ac.in [iscnagpur.ac.in]

- 4. biomedres.us [biomedres.us]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Scaling up the production of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

This guide is designed as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde .

It moves beyond basic laboratory procedures to address the specific kinetic, thermodynamic, and engineering challenges encountered when moving from gram-scale discovery to kilogram-scale production.

Subject: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS Registry Number: (Analogous structures: 105174-97-8 for related intermediates) Chemical Class: Imidazole-substituted Aryl Aldehyde Primary Application: Intermediate for PARP inhibitors and Kinase inhibitors.

Module 1: Synthetic Strategy & Mechanism

The Core Challenge: The target molecule requires installing a nucleophilic imidazole ring onto an electron-deficient benzene ring. The 3,5-substitution pattern places the leaving group (Fluorine) meta to the activating aldehyde group. Unlike ortho/para substitutions, meta SNAr is kinetically slower, requiring higher activation energy and strict parameter control to prevent bis-substitution or aldehyde degradation (Cannizzaro).

The Validated Route (SNAr)

While metal-catalyzed (Ullmann) couplings are possible, the industrial standard for this scale is Nucleophilic Aromatic Substitution (SNAr) due to cost and metal-scavenging requirements.

-

Substrate: 3,5-Difluorobenzaldehyde.

-

Nucleophile: 2-Methylimidazole.

-

Base: Potassium Carbonate (K₂CO₃) - Milled/Micronized.[1]

-

Solvent: DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs).

Figure 1: Reaction pathway showing the desired SNAr mechanism and competing impurity pathways.

Module 2: Scale-Up Protocol (1.0 kg Basis)

Safety Warning: This reaction is exothermic. On a large scale, thermal runaway is a risk. Ensure reactor has adequate cooling jacket capacity.

Materials & Stoichiometry

| Component | Equivalents | Mass/Vol (Approx) | Role | Critical Attribute |

| 3,5-Difluorobenzaldehyde | 1.0 eq | 1.0 kg | Substrate | Purity >98% (Low water) |

| 2-Methylimidazole | 1.05 eq | ~0.61 kg | Nucleophile | Dry (Hygroscopic) |

| K₂CO₃ (Anhydrous) | 1.2 eq | ~1.17 kg | Base scavenger | Milled (Particle size affects rate) |

| DMSO | 5-7 Vol | 5.0 - 7.0 L | Solvent | Water content <0.1% |

Step-by-Step Execution

-

Charging: Charge DMSO and 3,5-Difluorobenzaldehyde into the reactor. Stir until dissolved.

-

Base Addition: Add K₂CO₃. Note: The mixture is heterogeneous. Agitation speed must ensure suspension uniformity.

-

Nucleophile Addition: Add 2-Methylimidazole.

-

Reaction (Ramp): Heat slowly to 100°C over 2 hours.

-

Why? Rapid heating can trigger an exotherm.

-

-

Monitoring: Hold at 100-110°C for 12-16 hours. Monitor by HPLC.

-

Target: <2% Starting Material.[2]

-

Stop Condition: If Bis-substituted impurity >5%, cool immediately.

-

-

Quench & Workup (The "Crash Out" Method):

-

Cool reaction mixture to 25°C.

-

Slowly add the reaction mixture into Ice Water (10 Vol, 10 L) with vigorous stirring.

-

Observation: The product should precipitate as an off-white solid.

-

pH Adjustment: If precipitation is poor, adjust pH to ~9-10 (imidazole pKa is ~7.8; ensure it is deprotonated/neutral to precipitate).

-

-

Purification: Filter the solid. Wash cake with water (removes DMSO/inorganic salts) and cold heptane (removes unreacted aldehyde).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| High Bis-Substitution (>10%) | Excess imidazole or Temperature too high. | Reduce imidazole to 1.0 eq. Lower temp to 95°C and extend time. |

| Low Conversion (<80%) | Particle size of K₂CO₃ is too large (low surface area). | Use micronized K₂CO₃ or switch to Cs₂CO₃ (higher solubility, stronger base). |

| Tarry/Black Crude | Oxidative degradation of aldehyde. | Ensure strict N₂ sparging of DMSO before heating. |

| Product "Oils Out" in Water | Solvent entrapment or low melting point impurity. | Seed the water quench with pure crystals at 10°C. Slow down addition rate. |

Impurity Fate Mapping Diagram

Understanding where impurities go during workup is vital for meeting ICH guidelines.

Figure 2: Impurity tracking during isolation and purification.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes, DMF is a standard alternative. However, DMSO often provides faster rates for SNAr reactions due to better stabilization of the charged intermediate. Note that DMF decomposes at high temperatures (>120°C) with strong bases, potentially forming dimethylamine impurities.

Q: My product is colored (yellow/brown). How do I remove this? A: Imidazole derivatives often carry color.

-

Charcoal Treatment: Dissolve crude in hot Ethanol, treat with activated carbon (5 wt%), filter hot, then crystallize.

-

Bisulfite Wash: If the color comes from aldehyde oxidation (quinones), washing the organic layer (if extracting) with NaHSO₃ solution can help.

Q: The reaction stalls at 90% conversion. Should I add more imidazole? A: Do not add more imidazole immediately. This often leads to a spike in the bis-substituted impurity. Instead:

-

Check if the base is consumed (pH check).

-

Add 0.1 eq of fresh K₂CO₃.

-

Increase temperature by 5°C.

Q: Is Flow Chemistry applicable here? A: Yes. SNAr reactions are excellent candidates for flow chemistry to manage the exotherm and improve selectivity.

-

Setup: Coil reactor, 120-140°C (superheated), short residence time (10-20 min).

-

Benefit: The short contact time minimizes the secondary reaction (bis-substitution) and Cannizzaro degradation.

References

-

Vapourtec Ltd. "Aromatic Substitution | Flow Reactions." Application Note: Scale-up of SNAr. [Link]

-

National Institutes of Health (NIH). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PubMed Central. [Link]

-

PrepChem. "Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde." Synthetic Procedures. [Link]

- Google Patents. "Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.

-

LibreTexts. "Recrystallization Guide." Chemistry LibreTexts. [Link]

Sources

Monitoring the progress of reactions with 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde

[1]

Product: 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde CAS: (Analogous structures: 1339213-76-1) Molecular Weight: ~204.2 g/mol Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Dual-Personality" Challenge

You are likely experiencing difficulty monitoring this compound because it possesses conflicting chemical behaviors. It contains an aldehyde (electrophilic, prone to oxidation, neutral/acidic stability) and a 2-methyl-imidazole (basic, nucleophilic nitrogen, prone to tailing).

Standard protocols often fail because conditions optimized for the aldehyde degrade the imidazole's chromatographic performance, and vice versa. This guide provides self-validating workflows to monitor your reactions (likely reductive aminations or condensations) with precision.

Module 1: Chromatography (LC-MS & HPLC)

The Problem: Broad, tailing peaks or "ghost" peaks in standard acidic gradients (0.1% Formic Acid).

The Cause: The imidazole nitrogen (

Optimized Method: The "High pH" Switch

Switching to a basic mobile phase suppresses the protonation of the imidazole, keeping it neutral and ensuring sharp peak shape.

| Parameter | Recommended Condition | Why? |

| Column | C18 with High Carbon Load (e.g., XBridge, Gemini NX) | Resistant to high pH; reduces silanol activity.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Keeps imidazole deprotonated (neutral). |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |

| Detection | UV 254 nm | The benzaldehyde core absorbs strongly here. |

| MS Mode | ESI Positive (+) | Even at pH 10, the imidazole will ionize in the source. |

Troubleshooting FAQ

Q: My LC-MS shows the mass of the hydrate (M+18). Is my product wet?

-

A: Not necessarily. Electron-deficient aldehydes (due to the Fluorine and Imidazole EWG effects) often form hydrates in situ in the aqueous mobile phase.

-

Validation: Inject the sample in 100% dry MeCN. If the M+18 peak decreases significantly relative to M+H, the hydrate is an artifact of the LC method, not the bulk material.

-

Q: I see a peak splitting.

-

A: Check your sample solvent. Dissolving this compound in DMSO/Methanol can lead to hemiacetal formation, which separates from the aldehyde on the column. Dissolve in pure MeCN if possible.

Module 2: Thin Layer Chromatography (TLC)

The Problem: The compound stays at the baseline (

Protocol: The "Base-Modified" Plate

Do not use standard Hexane/Ethyl Acetate.[1] You must passivate the silica.

-

Eluent: DCM / MeOH /

(90:9:1) OR Ethyl Acetate with 1% Triethylamine (TEA). -

Visualization (The "Traffic Light" System):

-

UV (254 nm): Dark spot (Aromatic ring).

-

2,4-DNP Stain: CRITICAL. This is your specific aldehyde test.[1]

-

Module 3: Spectroscopy ( F NMR)

The "Magic Bullet" Approach

Proton (

Reaction Monitoring Workflow

Figure 1: Workflow for using

Key Signals to Watch:

- H NMR (Aldehyde): Look for the singlet at ~10.0 ppm . Its disappearance confirms the consumption of the aldehyde.

-

F NMR:

-

Reactant: Single sharp peak.

-

Oxidized Side Product (Acid): Will appear downfield (deshielded) from the aldehyde signal.

-

Amine Product: Will appear upfield (shielded) relative to the aldehyde signal due to loss of the carbonyl's electron-withdrawing power.

-

Module 4: Stability & Handling Guide

The Problem: Purity drops after storage; appearance changes from solid to gum.

Degradation Pathways

Figure 2: Primary degradation pathways.[1] Pathway A is the most common storage issue.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen. The aldehyde is air-sensitive.[1]

-

Temperature: 4°C or -20°C.

-

Solvent: Avoid storing in Methanol (forms acetals). Store as a dry solid.

Rescue Protocol (Purification)

If your aldehyde has partially oxidized to the acid:

-

Dissolve the crude mixture in Dichloromethane (DCM) .

-

Wash with Saturated Aqueous

.-

Chemistry: The carboxylic acid impurity forms a water-soluble salt and is removed in the aqueous layer. The imidazole/aldehyde remains in the DCM.

-

Note: Do not use strong acid (HCl) to wash, or you will protonate the imidazole and lose your product to the water layer.

-

References

-

TLC Visualization of Aldehydes: Title: "TLC Visualization Reagents: 2,4-Dinitrophenylhydrazine."[1][3][4] Source: EPFL / LibreTexts. URL:[Link]

-

HPLC of Basic Heterocycles: Title: "HPLC Determination of Imidazoles... using environmentally benign solvents."[5][6] Source: National Institutes of Health (PMC). URL:[Link]

-

Fluorine NMR in Medicinal Chemistry: Title: "19F NMR as a tool in chemical biology."[7] Source: Journal of Fluorine Chemistry (via NIH). URL:[Link]

-

Reductive Amination Monitoring: Title: "Reductive Amination for LC–MS Signal Enhancement." Source: Marine Drugs (MDPI). URL:[Link]

Sources

- 1. 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 66775711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. depts.washington.edu [depts.washington.edu]

- 4. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]

- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

X-ray crystallography of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives

A Comprehensive Guide to the X-ray Crystallography of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of a fluorinated benzaldehyde moiety combined with a substituted imidazole ring suggests potential applications as enzyme inhibitors, signaling pathway modulators, or precursors for novel organic materials.[1][2] Elucidating the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount.[3] This technique provides precise information on bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern the supramolecular assembly in the solid state.[4][5] Such structural insights are crucial for understanding structure-activity relationships (SAR), optimizing molecular properties for drug design, and engineering crystalline materials with desired characteristics.

This guide will first outline a proposed synthetic route for the title compound, followed by a detailed protocol for crystallization and X-ray diffraction analysis. Subsequently, we will present a comparative analysis of expected crystallographic parameters based on published data for analogous structures. Finally, we will discuss alternative and complementary characterization techniques.

Synthesis and Crystallization: A Proposed Pathway

While a specific synthesis for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde is not explicitly detailed in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the nucleophilic substitution of an activated aryl halide with 2-methylimidazole.

Experimental Protocol: Synthesis

A potential synthetic scheme is the reaction of 3-fluoro-5-bromobenzaldehyde with 2-methylimidazole in the presence of a copper catalyst, a common method for forming C-N bonds.[6]

Diagrammatic Representation of the Proposed Synthesis:

Caption: Proposed synthetic route for 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like the target compound, several crystallization techniques can be employed. Slow evaporation from a suitable solvent is a common and effective method.[7]

Step-by-Step Crystallization Protocol:

-

Purification: Ensure the synthesized compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

-

Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

-

Slow Evaporation: Transfer the solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis: Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Experimental Workflow for X-ray Crystallography:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[8]

-

Data Processing: The raw diffraction data is processed to obtain a list of reflection intensities.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to achieve the best possible fit.[8]

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Crystallographic Analysis: What to Expect

In the absence of experimental data for the title compound, we can predict its likely structural features by comparing it to related benzaldehyde and imidazole derivatives found in the Cambridge Structural Database (CSD).[5]

Expected Molecular Geometry

The molecule will consist of a planar benzaldehyde ring and a planar 2-methylimidazole ring. The key conformational variable will be the dihedral angle between these two rings. In similar 1-phenyl-1H-imidazole derivatives, this angle can vary significantly, influencing the overall molecular shape.[9][10] For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the mean planes of the imidazole and arene rings is 24.58 (7)°.[9][10] The presence of the 2-methyl group on the imidazole ring and the fluorine atom on the benzaldehyde ring in the title compound may introduce steric hindrance, potentially leading to a larger dihedral angle.

Anticipated Intermolecular Interactions

The crystal packing will be dictated by a combination of non-covalent interactions. Based on studies of other substituted benzaldehydes and imidazoles, the following interactions are expected to play a crucial role in the supramolecular assembly:[4][5]

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to form weak C-H···O interactions with C-H donors from neighboring molecules.[4][5]

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the imidazole ring are also potential hydrogen bond acceptors.[9]

-

π-π Stacking: The aromatic benzaldehyde and imidazole rings can engage in π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.[11]

-

Halogen Bonding: While less common for fluorine, the possibility of C-F···X interactions should be considered.

Comparative Table of Crystallographic Parameters

The following table summarizes key crystallographic parameters for related compounds to provide a basis for comparison.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | Reference |

| 4-(1H-imidazol-1-yl)benzaldehyde | P2₁/c | 10.123 | 5.876 | 14.345 | 108.98 | C-H···O, C-H···N, π-π stacking | [9][10] |

| 2-Bromo-4-methylbenzaldehyde | P2₁/c | 11.084 | 4.582 | 15.632 | 90 | C-H···O, Br···H, π-π stacking | [11] |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | I2/a | 22.169 | 8.164 | 25.725 | 112.53 | C-H···F | [8] |

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of 3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the chemical structure in solution.[12] NMR can provide information about the connectivity of atoms, the electronic environment of the nuclei, and, in some cases, conformational dynamics in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy